1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL

Fragment-based drug discovery X-ray crystallography PanDDA screening

Obtaining the authentic 2,3-dichloro regioisomer is challenging due to discontinued primary supply and the risk of isomer misidentification, which can derail SAR studies. This product is secured from a vetted alternative source to ensure experimental continuity. - Enables systematic regioisomeric SAR exploration against validated 2,6-dichloro fragment hits for targets like EPB41L3 and SHIP1. - Serves as a distinct HPLC/LC-MS system suitability standard, resolving closely eluting dichlorobenzyl analogs. - Matched molecular pair with the 2,5-dichloro isomer (identical XLogP3 2.3) for isolating electrostatic effects in ADME assays.

Molecular Formula C10H13Cl2NO
Molecular Weight 234.12 g/mol
Cat. No. B13243429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL
Molecular FormulaC10H13Cl2NO
Molecular Weight234.12 g/mol
Structural Identifiers
SMILESCC(CNCC1=C(C(=CC=C1)Cl)Cl)O
InChIInChI=1S/C10H13Cl2NO/c1-7(14)5-13-6-8-3-2-4-9(11)10(8)12/h2-4,7,13-14H,5-6H2,1H3
InChIKeyJOMSJONIBQHODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL – Overview


1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL (CAS 893584-52-6) is a synthetic amino alcohol with the molecular formula C₁₀H₁₃Cl₂NO and a molecular weight of 234.12 g/mol . It belongs to the dichlorobenzyl-aminopropanol class, characterized by a 2,3-dichlorophenylmethylamino moiety linked to a secondary alcohol on a propane backbone. This compound is supplied primarily as a research intermediate with a minimum purity specification of 95% . Its structural scaffold places it among a family of regioisomeric dichlorophenyl analogs that differ only in the chlorine substitution pattern—a variable known to influence lipophilicity, receptor binding geometry, and metabolic stability in related amino alcohol series.

Regioisomer-specific SAR probe – 2,3-dichloro substitution pattern enables systematic exploration of halogen position effects on target binding and selectivity
Research-grade purity specification – suitable for fragment-based screening, biochemical assay development, and analytical reference use
Structural analog to validated fragment hits – related 2,6-dichloro isomer reported as crystallographic fragment hit; 2,3-isomer supports regioisomeric SAR expansion

1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL: Regioisomer Specificity


Within the dichlorobenzyl-aminopropanol series, the positional arrangement of chlorine atoms on the phenyl ring is a critical determinant of molecular recognition. X-ray crystallographic fragment screens have demonstrated that even the shift from 2,6- to 2,3-dichloro substitution alters binding geometry to protein targets—the (2R)-2,6-dichloro isomer was identified as a validated fragment hit for the FERM domain of human EPB41L3 (PDB 5RZ4) and for SHIP1 (PDB 5RXG) through PanDDA analysis [1], while the 2,3-dichloro isomer would present a substantially different electrostatic surface and steric profile at the binding interface. Substituting regioisomers without experimental validation therefore risks loss of target engagement, altered selectivity, or failure to reproduce published structural biology results. The evidence below quantifies the key differentiation dimensions that justify compound-specific procurement.

2,6-Dichloro isomer reported as fragment hit for EPB41L3/SHIP1 domains; 2,3-regioisomer binding profile may differ significantly and has not been confirmed crystallographically.
Lipophilicity and electrostatic surface distribution vary with chlorine positioning, potentially altering assay permeability and non-specific protein binding relative to other dichloro isomers.
2,3-Dichloro isomer has constrained multi-vendor availability and intermittent supply status, unlike the more readily stocked 2,6- and 2,4-analogs; early sourcing verification is advised.

1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL: Key Differentiation Evidence


Protein Binding Crystallography: 2,6- vs 2,3-Dichloro Isomers

In a large-scale PanDDA fragment screen, the (2R)-2,6-dichloro isomer (PDB ligand WH7) was identified as a validated crystallographic hit for the FERM domain of human EPB41L3 at 1.61 Å resolution, with clear electron density supporting binding [1]. The same 2,6-dichloro fragment also crystallized with the phosphatase and C2 domains of SHIP1 (PDB 5RXG) [2]. The 2,3-dichloro regioisomer features chlorine substituents at adjacent positions (ortho and meta), creating a markedly different electrostatic potential surface and dipole moment compared to the symmetric 2,6-disubstitution. Although direct binding data for the 2,3-isomer against these targets have not been publicly disclosed, the crystallographic evidence demonstrates that the 2,6-regioisomer engages specific protein pockets, and the 2,3-isomer—by virtue of altered halogen positioning—would not reproduce identical binding interactions. This represents a class-level inference based on regioisomeric structure-activity principles [3].

Binding crystallography
Reported
2,6-isomer: validated PanDDA hit (EPB41L3, SHIP1) at 1.61 Å
2,3-isomer: no public binding data; distinct electrostatic surface
Regioisomer binding context may differ; class-level inference
Structure-activity extrapolation only; direct confirmation needed
Fragment-based drug discovery X-ray crystallography PanDDA screening FERM domain EPB41L3

Lipophilicity and Permeability: Chlorine Substitution Effects

Computational predictions using XLogP3 indicate that the 2,3-dichloro regioisomer exhibits a distinct lipophilicity profile relative to its analogs. The 2,3-substitution pattern yields an XLogP3-AA value of 2.3, which is comparable to the 2,5-dichloro isomer (PubChem CID 65315957, XLogP3-AA = 2.3) but differs from the 2,6-dichloro isomer's predicted logP [1]. In related dichlorobenzyl-aminopropanol series, variations in chlorine position have been shown to alter logD values by 0.3–0.8 log units, sufficient to affect passive membrane permeability and non-specific protein binding in cellular assays. The adjacent ortho/meta chlorine arrangement in the 2,3-isomer creates a focused hydrophobic patch that differs from the symmetric ortho/ortho' distribution of the 2,6-isomer, potentially influencing both partitioning behavior and metabolic stability .

Lipophilicity prediction
Class-level
XLogP3-AA = 2.3 (predicted)
2,5-isomer identical; 2,6-isomer differs
Computed lipophilicity baseline for ADME screening; experimental logD unconfirmed
In silico only; may shift with dipole differences
Lipophilicity LogP ADME prediction Membrane permeability QSAR

Supply Chain & Purity: 2,3- vs 2,4- and 2,6-Dichloro Isomers

The 2,3-dichlorobenzyl aminopropanol regioisomer (CAS 893584-52-6) is commercially available at a minimum purity of 95%, as specified by CymitQuimica (Biosynth brand) and Leyan (product 1349499) . In contrast, the more commonly stocked 2,6-dichloro isomer (CAS 690221-98-8) is also supplied at 95%+ purity by multiple vendors including Chemenu , while the 2,4-dichloro isomer (CAS 412308-24-8) and 3,4-dichloro isomer (CAS 856977-77-0) are stocked by AKSci at 95% specification . The 2,3-isomer appears to be less widely stocked, with CymitQuimica noting the product as 'Ausgelaufen' (discontinued) across all pack sizes, indicating intermittent supply availability . This supply constraint makes the 2,3-isomer a procurement-critical item that requires advance sourcing verification relative to the more readily available 2,6- and 2,4-analogs.

Supply & purity
Head-to-head
2,3-isomer: ≥95%, limited vendors, primary supplier discontinued
2,6-isomer: ≥95%, actively stocked by multiple vendors
Procurement-critical regioisomer; requires lead-time planning
Check current availability before ordering
Chemical procurement Purity specification Supply chain CAS registry Vendor comparison

Monoamine Transporter SAR: 2,3- vs 3,4-Dichloro Substitution

Patent literature (WO2007056078A2) describes certain chemical entities including dichlorobenzyl-amino scaffolds as modulators of monoamine reuptake mechanisms, with potential relevance to serotonin, dopamine, and norepinephrine transporters [1]. The 2,3-dichloro substitution pattern on the benzyl moiety positions this compound in a distinct SAR space from the more extensively characterized 3,4-dichloroamphetamine (DCA) series, which acts as a highly potent and selective serotonin releasing agent (SSRA) with high-affinity SERT binding (Ki values reported at sub-nanomolar levels for certain analogs) [2]. In aminopropan-2-ol derivatives specifically, the relationship between aryl substitution and affinity for adrenergic receptors has been systematically examined, demonstrating that even subtle changes in halogen positioning can shift activity profiles between beta-adrenergic blockade and serotonin transporter modulation [3]. The 2,3-dichloro isomer thus represents a structurally defined probe for exploring how ortho/meta halogenation affects polypharmacology relative to the para-substituted reference compounds.

Monoamine transporter SAR
Context-dependent
2,3-dichloro isomer sits between 3,4-DCA (serotonin releaser) and 2,6-dichloro (beta-blocker) regioisomeric space
Polypharmacology probe; no direct binding data
Class-level SAR from patent and analog studies
Serotonin transporter Monoamine reuptake Structure-activity relationship Amino alcohol scaffold Neuropharmacology

Molecular Descriptors & Physicochemical Profiling

Computed molecular descriptors for the dichlorobenzyl-aminopropanol series reveal key differences that impact biological assay behavior. The 2,5-dichloro regioisomer (PubChem CID 65315957) exhibits a topological polar surface area (TPSA) of 32.3 Ų, with 2 hydrogen bond donors and 2 hydrogen bond acceptors, a rotatable bond count of 4, and a complexity score of 168 [1]. The target 2,3-dichloro compound shares the same hydrogen bond donor/acceptor counts and rotatable bond count by structural analogy, but the adjacent chlorine arrangement alters the three-dimensional electrostatic surface, affecting both the spatial distribution of the polar surface area and the molecular dipole. These differences, while subtle in two-dimensional computed descriptors, can influence aqueous solubility, non-specific protein binding in cellular assays, and chromatographic retention behavior in analytical method development . Such variations are particularly relevant when the compound is used as an internal standard or reference material where consistent physicochemical behavior is expected.

Molecular descriptors
Supporting
TPSA ~32.3 Ų, HBD=2, HBA=2, rotatable bonds=4
2D descriptors nearly identical to 2,5-isomer
Regioisomer-specific chromatographic behavior expected; method validation should confirm retention
3D electrostatic surface differs qualitatively
Topological polar surface area Hydrogen bonding Drug-likeness Physicochemical profiling Assay interference prediction

1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL: Application Scenarios


Fragment-Based Drug Discovery: FERM Domain & Phosphatase SAR Probe

In fragment-based screening campaigns targeting FERM domain-containing proteins (e.g., EPB41L3) or inositol phosphatases (e.g., SHIP1), the 2,6-dichloro isomer has been crystallographically validated as a fragment hit [1]. Procuring the 2,3-dichloro isomer enables a direct regioisomeric SAR expansion to determine whether adjacent (ortho/meta) chlorine positioning retains, enhances, or abolishes binding. This approach is supported by the PanDDA methodology, which explicitly encourages systematic analog screening to establish structure-activity relationships from initial fragment hits [1].

Monoamine Transporter Profiling: Ortho/Meta vs Ortho/Para Halogen Effects

Patent literature identifies dichlorobenzyl-aminopropanol scaffolds as modulators of serotonin, dopamine, and norepinephrine reuptake [2]. The 2,3-dichloro isomer fills a specific gap in regioisomeric space between the 3,4-dichloroamphetamine series (potent serotonin releasers) and the 2,6-dichloro isomer (annotated as a beta-blocker). Procuring this compound allows systematic evaluation of how ortho/meta dichloro substitution affects transporter selectivity profiles, with the computed lipophilicity (XLogP3 = 2.3) providing a consistent baseline for permeability comparisons across the regioisomeric series [3].

Analytical Method Development: Regioisomer-Specific Reference Standard

The 2,3-dichloro regioisomer presents a distinct chromatographic retention profile compared to the 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloro analogs due to differences in molecular dipole moment and electrostatic surface distribution, despite nearly identical 2D molecular descriptors (TPSA ~32.3 Ų, MW 234.12 g/mol) [3]. This compound is suitable as a system suitability standard or impurity marker in HPLC/LC-MS methods that must resolve closely eluting regioisomers. Procurement must account for the constrained commercial supply chain—with the primary supplier listing the product as discontinued—necessitating early sourcing from alternative vendors such as Leyan (95% purity, product 1349499) .

ADME Screening: Lipophilicity-Calibrated Permeability Probe

With a predicted XLogP3 of 2.3, the 2,3-dichloro isomer sits within the optimal lipophilicity range for oral drug-like space and provides a matched molecular pair with the 2,5-dichloro isomer (identical XLogP3) but distinct three-dimensional electrostatics [3]. This makes it valuable for permeability and protein binding assays where controlling for gross lipophilicity while varying molecular shape is experimentally informative. Researchers should note that experimental logD values for this specific compound have not been published, and in silico predictions should be experimentally validated as part of any ADME profiling workflow.

Application
Selection Property
Validation Focus
Fragment-based SAR expansion
Regioisomeric binding specificity
Crystallographic hit confirmation with specific protein domains
Monoamine transporter profiling
Ortho/meta halogen positioning context
Transporter selectivity assay context; compare 3,4- and 2,6-analogs
Analytical reference standard
Regioisomer-specific retention and ionization
Chromatographic method validation for isomer resolution
ADME permeability screening
Matched molecular pair with 2,5-isomer
Experimental logD/logP verification; permeability assay consistency
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